Vinylsulfonic acid

Fuel Cell Membranes Proton Exchange Membranes Ion-Exchange Capacity

Vinylsulfonic acid (VSA, CAS 1184-84-5) is the simplest unsaturated sulfonic acid monomer, characterized by its vinyl group directly attached to a sulfonic acid moiety (CH₂=CHSO₃H). With a molecular weight of 108.11 g/mol, density of 1.40 g/cm³ at 20°C, and a boiling point of 115°C at 0.75 mmHg , VSA serves as a building block for highly acidic homopolymers and copolymers.

Molecular Formula C2H4O3S
Molecular Weight 108.12 g/mol
CAS No. 1184-84-5
Cat. No. B074139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylsulfonic acid
CAS1184-84-5
Synonymsethylenesulfonic acid
ethylenesulfonic acid, sodium salt
vinylsulfonic acid
Molecular FormulaC2H4O3S
Molecular Weight108.12 g/mol
Structural Identifiers
SMILESC=CS(=O)(=O)O
InChIInChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5)
InChIKeyNLVXSWCKKBEXTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinylsulfonic Acid (CAS 1184-84-5) Procurement Guide: Selecting the Optimal Unsaturated Sulfonic Acid Monomer


Vinylsulfonic acid (VSA, CAS 1184-84-5) is the simplest unsaturated sulfonic acid monomer, characterized by its vinyl group directly attached to a sulfonic acid moiety (CH₂=CHSO₃H) [1]. With a molecular weight of 108.11 g/mol, density of 1.40 g/cm³ at 20°C, and a boiling point of 115°C at 0.75 mmHg , VSA serves as a building block for highly acidic homopolymers and copolymers [2]. Its industrial synthesis via alkaline hydrolysis of carbyl sulfate produces an exothermic reaction enthalpy of 1,675 kJ/kg, necessitating precise temperature and pH control [3]. This monomer is fundamentally distinct from structurally modified sulfonates such as 2-acrylamido-2-methylpropanesulfonic acid (AMPS), sodium styrene sulfonate (NaSS), and allyl sulfonates in ways that critically affect polymer architecture, charge density, and end-use performance.

Why Generic Substitution Fails: The Critical Distinction of Vinylsulfonic Acid in Polymer Design and Performance


Interchanging vinylsulfonic acid (VSA) with other commercial sulfonate monomers such as AMPS, styrene sulfonate, or allyl sulfonate without rigorous reformulation leads to predictable performance deficits. As documented in U.S. Patent 4,546,156, the limited pool of commercially available water-soluble sulfonated monomers—including sodium vinyl sulfonate (SVS), AMPS, sulfoethylmethacrylate, and styrene sulfonate—exhibits specific drawbacks: unfavorable reactivity ratios with other vinyl monomers, variable quality, and susceptibility to hydrolysis [1]. VSA's lack of an alkyl or aromatic spacer between the vinyl group and the sulfonate moiety results in the highest theoretical acid content among sulfonate monomers, directly impacting ion-exchange capacity (IEC) in polyelectrolyte applications [2]. The following quantitative evidence demonstrates precisely where VSA-based systems diverge from alternatives, providing procurement professionals with data-driven selection criteria rather than generic monomer interchangeability assumptions.

Vinylsulfonic Acid (VSA) Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons


Ion-Exchange Capacity (IEC) Comparison: Poly(vinylsulfonic acid) vs. Poly(styrene sulfonic acid) Grafted Membranes

Poly(vinylsulfonic acid) (PVS) possesses the highest theoretical ion-exchange capacity among sulfonate-containing polyelectrolytes, calculated at 9.2 meq·g⁻¹ based on its chemical formula, due to the minimal spacer between the polymer backbone and the sulfonic acid group [1]. In a direct comparative study of grafted polysulfone membranes, PVS-g-PSU achieved a proton conductivity of 21 mS·cm⁻¹, which is approximately 2.6 times higher than the 8.2 mS·cm⁻¹ measured for poly(styrene sulfonic acid)-grafted polysulfone (PSA-g-PSU) under identical conditions [2]. This performance differential directly correlates with the higher acid group density achievable with VSA relative to styrene sulfonic acid. Additionally, the Hammett acidity function (H₀) for PVS was measured at 0.74 in water, confirming its strong acid character and high dissociation ability [1].

Fuel Cell Membranes Proton Exchange Membranes Ion-Exchange Capacity Polyelectrolytes

Electroosmotic Flow (EOF) Generation in Capillary Electrochromatography: Vinylsulfonic Acid vs. Unsulfonated Polystyrene Phases

In open-tubular capillary electrochromatography (OTCEC), increasing the vinylsulfonic acid (VSA) ratio in poly(styrene-divinylbenzene-VSA) monolithic stationary phases directly increases mobile phase velocity. An optimized VSA-containing porous layer generated a stable electroosmotic flow (EOF) of 1.1 mm/s over a wide pH range, with minimal plate heights of 10 μm—equivalent to the capillary internal diameter—achieving a maximum separation efficiency of 85,500 theoretical plates for a 75 cm capillary at elevated temperatures and linear velocities up to 1.4 mm/s [1]. In contrast, unsulfonated polystyrene-divinylbenzene phases lack intrinsic charge for EOF generation and require mobile phase additives or alternative charge-inducing comonomers that may compromise separation selectivity or analyte retention characteristics [2]. The VSA-derived sulfonate groups provide consistent, pH-independent negative surface charge essential for reproducible electrochromatographic separations of neutral analytes such as parabens [1].

Capillary Electrochromatography Analytical Separations Stationary Phase Design Electroosmotic Flow

Electroplating Brightener Performance: Sodium Vinyl Sulfonate (SVS) vs. Sodium Allyl Sulfonate (SAS) in Nickel Baths

Sodium vinyl sulfonate (SVS, the sodium salt of vinylsulfonic acid) and sodium allyl sulfonate (SAS) are both employed as primary brighteners in nickel electroplating baths. Patent literature demonstrates that formulations containing vinyl sulfonate or allyl sulfonate combined with aromatic sulfonic acid imides (e.g., saccharin derivatives) at an imide-to-sulfonate ratio of 1:0.05-1:10 (weight basis) and total secondary brightener concentrations of 0.5-30 g/L enable uniform lustrous nickel deposits across a wide current density range [1]. However, SVS exhibits a critical formulation distinction: its monomeric stability in aqueous solution is limited by spontaneous polymerization or rearrangement to isethionate during storage, which is not observed with standard brighteners [2]. This necessitates the use of stabilizers—specifically N-nitroso-N-alkyl or cycloalkyl hydroxylamines—to preserve SVS activity in electroplating bath formulations [3]. In contrast, SAS does not require equivalent stabilization measures, making SAS the more storage-stable alternative for applications where long-term bath stability without additives is prioritized [1].

Nickel Electroplating Brightener Additives Surface Finishing Industrial Coatings

Cement Fluid-Loss Additive Performance: Vinylsulfonate Copolymers vs. AMPS-Based Systems at Elevated Temperatures

Vinylsulfonate fluid-loss additives, specifically those based on copolymers of 2-acrylamido-2-methylpropane sulfonic acid (AMPS), are widely used in oilfield cementing operations [1]. The performance of AMPS-based fluid-loss additives (ABFLA) depends primarily on two factors: the temperature state of the system and the physical parameters affecting polymer hydration [1]. Critically, at temperatures below 200°F (93°C), ABFLA systems maintain effective fluid-loss control; however, above this threshold, performance degrades due to polymer chain scission or reduced hydration [1]. While sodium vinyl sulfonate (SVS) can be incorporated as a comonomer to adjust copolymer charge density and solubility characteristics, the core high-temperature limitation is inherent to the AMPS backbone structure [2]. This class-level inference establishes that vinylsulfonate-containing copolymers are optimally specified for cementing operations with bottom-hole static temperatures (BHST) below 200°F, whereas alternative fluid-loss additive chemistries (e.g., HEC, polyvinyl pyrrolidone blends) may be required for higher-temperature applications [3].

Oil Well Cementing Fluid-Loss Additives High-Temperature Stability AMPS Copolymers

Detergency Building Performance: Acrylic Acid-Vinylsulfonic Acid Copolymers vs. Oligomeric Polyacrylate and STPP

Oligomeric copolymers of acrylic acid and vinylsulfonic acid—designated oligomeric P(A-VS)—were evaluated for detergency building performance against established benchmarks. The P(A-VS) oligomers demonstrated better detergency building performance than oligomeric acrylic acid homopolymer (ODA) but were slightly inferior to sodium tripolyphosphate (STPP) and oligomeric poly(sodium acrylate) [1]. Crucially, the introduction of sulfonate groups derived from vinylsulfonic acid into the sodium acrylate oligomer backbone promoted enhanced biodegradability relative to unsulfonated acrylic acid oligomers [1]. This positions VSA-containing copolymers as environmentally preferable alternatives to non-biodegradable polyacrylate builders and as partial replacements for phosphate-based builders (STPP), which face regulatory restrictions in many jurisdictions due to eutrophication concerns [2].

Detergent Builders Polycarboxylates Biodegradability Phosphate Replacement

Catalytic Activity in Ester Hydrolysis: Vinylsulfonic Acid-Styrene Copolymer vs. Polystyrene Sulfonic Acid and HCl

In aqueous solution, a vinylsulfonic acid-styrene copolymer exhibited greater catalytic activity for aliphatic ester saponification than hydrochloric acid (HCl), with activity nearly as great as that of fully sulfonated polystyrene sulfonic acid [1]. This finding demonstrates that the sulfonic acid groups in the vinylsulfonic acid copolymer are accessible and catalytically active, despite being incorporated via copolymerization rather than post-sulfonation of a preformed polystyrene backbone. The comparable activity to polystyrene sulfonic acid—the benchmark solid acid catalyst—indicates that vinylsulfonic acid can be copolymerized with styrenic monomers to produce catalytically active polymers without the need for aggressive post-sulfonation reagents (e.g., chlorosulfonic acid, oleum) that pose safety and corrosion risks in manufacturing [2].

Polymer Catalysts Ester Hydrolysis Solid Acid Catalysis Sulfonated Polymers

Vinylsulfonic Acid (VSA) Optimal Application Scenarios Based on Quantitative Evidence


High-Conductivity Proton Exchange Membrane (PEM) Fuel Cell Components

Specify vinylsulfonic acid as the monomer of choice for PEM fuel cell membrane fabrication when maximizing proton conductivity and ion-exchange capacity (IEC) are the primary design objectives. PVS-based grafted membranes achieve 21 mS·cm⁻¹ conductivity—2.6-fold higher than poly(styrene sulfonic acid)-grafted equivalents—due to the theoretical IEC of 9.2 meq·g⁻¹ achievable only with the minimal-spacer VSA architecture [1]. This scenario is optimal for applications requiring minimized ohmic losses and maximized power density, such as automotive fuel cell stacks and portable power systems.

Nickel Electroplating Baths Requiring Wide Current Density Operating Windows

Select sodium vinyl sulfonate (SVS) as a secondary brightener in Watts nickel electroplating formulations when uniform, lustrous deposits must be maintained across a broad range of applied current densities. Formulations combining SVS or allyl sulfonate with aromatic sulfonic acid imides at imide:sulfonate ratios of 1:0.05-1:10 (0.5-30 g/L total) deliver the required leveling and brightening performance [2]. However, procurement must include co-acquisition of N-nitroso-N-alkyl/cycloalkyl hydroxylamine stabilizers to prevent SVS degradation during storage [3].

Phosphate-Free, Biodegradable Detergent Builder Formulations

Utilize acrylic acid-vinylsulfonic acid copolymers (P(A-VS) oligomers) as environmentally compliant detergent builders where phosphate-based builders (STPP) are prohibited by local water-quality regulations. P(A-VS) provides superior detergency to unsulfonated oligomeric acrylates (ODA) while offering enhanced biodegradability [4]. This scenario addresses regulatory-driven reformulation needs in regions with phosphate restrictions, balancing cleaning performance against environmental compliance.

Solid Acid Catalysts Manufactured Without Post-Polymerization Sulfonation

Specify vinylsulfonic acid as a comonomer for producing catalytically active sulfonated styrenic polymers via direct copolymerization, eliminating the hazardous post-sulfonation step required for polystyrene sulfonic acid production. VSA-styrene copolymers exhibit catalytic activity in ester hydrolysis comparable to benchmark polystyrene sulfonic acid and superior to HCl [5]. This application scenario is optimal for manufacturers seeking to reduce process safety risks, avoid corrosive sulfonating agents, and simplify polymer catalyst production workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinylsulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.